molecular formula C13H15N5O4 B020144 2'-Deoxy-4-desmethylwyosine CAS No. 101803-00-3

2'-Deoxy-4-desmethylwyosine

Cat. No. B020144
M. Wt: 305.29 g/mol
InChI Key: GYZJVINWRMITKU-DJLDLDEBSA-N
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Description

2’-Deoxy-4-desmethylwyosine is a crucial compound used in the biomedical industry. It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . This product plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes .


Synthesis Analysis

2’-Deoxy-4-desmethylwyosine is a convenient synthon for the preparation of N-2-alkyl derivatives of 2’-deoxyguanosine . The synthesis of 2´-deoxy-4´-modified analogs utilizes similar processes with the key differences being either that the nucleoside starting materials possess 2´-deoxyribose cores or that the deoxygenation of the 2´-OH is performed as the final steps in the synthesis .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-4-desmethylwyosine is C13H15N5O4 . Its IUPAC name is 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one .


Chemical Reactions Analysis

The formation of ethenonucleosides, in the presence of α-halocarbonyl reagents and their mechanism, stability, and degradation, reactions of substitution and transglycosylation, as well as their application in the nucleoside synthesis, have been described .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-4-desmethylwyosine is 305.29 . It appears as a solid .

Scientific Research Applications

  • Nucleic Acid Syntheses : The synthesis and spontaneous hydrolytic cleavage of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine make these nucleosides potentially useful in nucleotide-based nucleic acid syntheses due to their high lability (Golankiewicz, Ostrowski, & Folkman, 1990).

  • Stability in RNA Studies : The synthesis of 2'-deoxy-1-deazawyosine, a stable isostere of the rare tRNA constituent wyosine, highlights its stability due to low protonation susceptibility and rapid hydrolysis (Seela & Bussmann, 1985).

  • Antiviral and Antineoplastic Agents : Various 2'-deoxy derivatives, such as 2'-deoxy-2',2'-difluorothymidine analogues, demonstrate potential as antiviral, cytotoxic, and cancer imaging agents, highlighting their biomedical significance (Doepner, Aboagye, & Barrett, 2015).

  • RNA Structure and Function Studies : The improved synthesis of various 2'-deoxy derivatives, such as 2'-deoxy-2'-C-u-methyladenosine, contributes to RNA structure and function studies, providing a deeper understanding of RNA biology (Li & Piccirilli, 2005).

  • Cancer and HIV Research : Derivatives like 2',3'-difluoro- and 3'-azido- 2'-fluoro-substituted dideoxypyrimidines show promise as anti-HIV agents due to their unique structural features and potential antiviral activity (Aerschot & Herdewijn, 2010).

Safety And Hazards

2’-Deoxy-4-desmethylwyosine is not classified as a hazardous substance or mixture . In case of inhalation, move to fresh air and get medical attention if symptoms occur. In case of skin contact, wash skin with soap and water. In case of eye contact, immediately flush eyes with water for at least 15 minutes and get medical attention if symptoms occur .

Future Directions

2’-Deoxy-4-desmethylwyosine plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes . It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . Therefore, it is expected to continue to be a crucial compound in the biomedical industry.

properties

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJVINWRMITKU-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2/'-Deoxy-4-desmethylwyosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxy-4-desmethylwyosine
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2'-Deoxy-4-desmethylwyosine
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2'-Deoxy-4-desmethylwyosine

Citations

For This Compound
12
Citations
J Zeidler, B Golankiewicz - Collection of Czechoslovak Chemical …, 1990 - cccc.uochb.cas.cz
… The firSt involved the initial reaction with bromoacetone which linked together 1 and N-2 positions of la and provided the tricyclic 2'-deoxy-4-desmethylwyosine 2a. Protection of 2a at …
Number of citations: 1 cccc.uochb.cas.cz
J Boryski, T Ueda - Nucleosides & Nucleotides, 1985 - Taylor & Francis
Guanosine and 2′-deoxyguanosine have been converted into the corresponding N-2-methyl and N-2-ethyl derivatives in a simple, three-step procedure by N-5-alkylation of N-4-…
Number of citations: 32 www.tandfonline.com
R Casale, LW McLaughlin - Journal of the American Chemical …, 1990 - ACS Publications
… 2'-deoxyguanosine was reacted with bromoacetone to produce 2'-deoxy-4-desmethylwyosine (1), which … Treatment of 5-(anthracen-9ylmethyl)-2'-deoxy-4-desmethylwyosine (2) with /V-…
Number of citations: 66 pubs.acs.org
JH Yoon, RP Hodge, LC Hackfeld, J Park… - Journal of Biological …, 2018 - ASBMB
… ) using 2′-deoxy-4-desmethylwyosine for direct N 2 -alkylation and conversion to N 2 -alkylated 2′-deoxyguanosine, this synthesis method was modified for alkylation with (3-…
Number of citations: 9 www.jbc.org
PP Ghodke, PI Pradeepkumar - European Journal of Organic …, 2020 - Wiley Online Library
… The first strategy involves the conversion of 2'-deoxy-4-desmethylwyosine into 5-ethyl-2'-deoxy-4-desmethylwyosine followed by treatment with N-bromosuccinimide (NBS) and …
C Fàbrega, R Eritja - Nucleic Acids Chemistry: Modifications and …, 2021 - books.google.com
… 2󸀠-Deoxy-4-desmethylwyosine (Figure 2.16) has been also used as … 2󸀠-deoxy-4desmethylwyosine with 9-(chloromethyl)-anthracene gave the N 5-alkylated 2󸀠-deoxy4-desmethylwyosine …
Number of citations: 2 books.google.com
PP Ghodke, P Bommisetti, DT Nair… - The Journal of …, 2019 - ACS Publications
We report the synthesis of N 2 -aryl (benzyl, naphthyl, anthracenyl, and pyrenyl)-deoxyguanosine (dG) modified phosphoramidite building blocks and the corresponding damaged DNAs…
Number of citations: 10 pubs.acs.org
MD Cooper - 1998 - search.proquest.com
Polycyclic aromatic hydrocarbons (PAHs) are an important class of environmental pollutants that are both mutagenic and carcinogenic. Their genotoxicity results from metabolic …
Number of citations: 0 search.proquest.com
NP Gerry - 1996 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 SAAAAAAAS S INFORMATION TO USERS This manuscript has been reproduced from the microfilm …
Number of citations: 1 search.proquest.com
AF Jorge, S Grijalvo, A Aviñó… - … and Conjugates for …, 2021 - books.google.com
… -4-yl 11 2'-deoxy-2'-fluoro-riboguanosine 239 1-(3, 4-dihydroxypropyl)-dG 68 2'-deoxy-2'-fluorouridine 242 1-deaza-2'-deoxyadenosine 118 2'-deoxy-4-desmethylwyosine 70 1-hydroxy-…
Number of citations: 0 books.google.com

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